3,6-dihydro-2H-pyran-2-one
Overview
Description
3,6-Dihydro-2H-pyran-2-one, also known as this compound, is a heterocyclic organic compound with the molecular formula C5H6O2. It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its role in various chemical reactions and its presence in numerous natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of Lewis acids or Brønsted acids as catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 3,6-dihydro-2H-pyran-2-one may involve large-scale synthesis using similar cyclization techniques. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxygen atom in the ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
3,6-Dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drug candidates and as a building block for medicinal chemistry.
Industry: It is employed in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3,6-dihydro-2H-pyran-2-one involves its ability to participate in various chemical reactions due to the presence of the oxygen atom in the ring. This oxygen atom can act as a nucleophile or electrophile, facilitating different types of chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of substituents on the pyran ring .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another member of the pyran family, differing in the position of the double bond.
Tetrahydropyran: A fully saturated pyran ring without any double bonds.
2H-Pyran: The parent compound with a fully unsaturated ring.
Uniqueness
3,6-Dihydro-2H-pyran-2-one is unique due to its specific ring structure and the presence of a double bond at the 3,6-positions. This structural feature imparts distinct reactivity and chemical properties compared to other pyran derivatives .
Properties
IUPAC Name |
2,5-dihydropyran-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFDQNWPNDZEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955515 | |
Record name | 3,6-Dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-45-1 | |
Record name | 2H-Pyran-2-one, 5,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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